molecular formula C6H7BrN2 B1289001 5-Bromo-2-methylpyridin-3-amine CAS No. 914358-73-9

5-Bromo-2-methylpyridin-3-amine

Cat. No. B1289001
CAS RN: 914358-73-9
M. Wt: 187.04 g/mol
InChI Key: CBAXYISWNGGXOZ-UHFFFAOYSA-N
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Description

5-Bromo-2-methylpyridin-3-amine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .


Synthesis Analysis

The synthesis of 5-Bromo-2-methylpyridin-3-amine involves a Suzuki cross-coupling reaction. This reaction can be performed directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . The reaction produces novel pyridine derivatives in moderate to good yield .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-methylpyridin-3-amine is C6H7BrN2. The molecular weight is 187.037 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The Suzuki cross-coupling reaction of 5-Bromo-2-methylpyridin-3-amine with several arylboronic acids produces novel pyridine derivatives . These derivatives have potential applications as chiral dopants for liquid crystals .


Physical And Chemical Properties Analysis

5-Bromo-2-methylpyridin-3-amine has a density of 1.6±0.1 g/cm3, a boiling point of 283.5±35.0 °C at 760 mmHg, and a melting point of 108-109℃ . It is a crystalline solid with a faint yellow color .

Scientific Research Applications

Synthesis of Novel Pyridine Derivatives

5-Bromo-2-methylpyridin-3-amine is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . This process involves the reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . The resulting pyridine derivatives are produced in moderate to good yield .

Quantum Mechanical Investigations

The synthesized pyridine derivatives are subject to quantum mechanical investigations . Density functional theory (DFT) studies are carried out for these derivatives using B3LYP/6-31G(d,p) basis . These studies help describe the possible reaction pathways and assess the kinetic stability of the compounds .

Frontier Molecular Orbitals Analysis

The frontier molecular orbitals (HOMO/LUMO) of the pyridine derivatives are analyzed . These orbitals mainly participate in electronic transitions and their energy gap is used to explain the reactivity and kinetic stability .

Potential Candidates as Chiral Dopants for Liquid Crystals

The molecular electrostatic potential and dipole measurements of the pyridine derivatives suggest that they could be potential candidates as chiral dopants for liquid crystals .

Anti-thrombolytic Activities

The pyridine derivatives exhibit anti-thrombolytic activities . For instance, the compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds .

Biofilm Inhibition Activities

The pyridine derivatives also show biofilm inhibition activities . The compound 4f was found to be the most potent against Escherichia coli with an inhibition value of 91.95% .

Haemolytic Activities

The haemolytic activities of the pyridine derivatives are also investigated . These activities are important in understanding the interaction of these compounds with biological systems .

Safety And Hazards

5-Bromo-2-methylpyridin-3-amine is harmful by inhalation, in contact with skin, and if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-2-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-6(8)2-5(7)3-9-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAXYISWNGGXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620889
Record name 5-Bromo-2-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methylpyridin-3-amine

CAS RN

914358-73-9
Record name 5-Bromo-2-methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914358-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-methyl-3-nitro-pyridine (stage 75.1.5, 765 mg, 3.53 mmol) in acetic acid (7 ml) and water (1.75 ml) was added in three portions iron powder (591 mg, 10.6 mmol). The reaction mixture was stirred for 2.5 h at rt then quenched with 20 ml of 10 M aqueous NaOH, 20 g ice and 20 ml EtOAc before being filtered over Celite. The solid was washed with EtOAc and the filtrate was extracted with EtOAc. The combined organic layers were washed with brine, dried over Na2SO4, filtered and evaporated to give the title compound as a gray solid. (HPLC: tR 1.52 min (Method A); M+H=187, 189 MS-ES).
Quantity
765 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
1.75 mL
Type
solvent
Reaction Step One
Name
Quantity
591 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-methyl-3-nitropyridine (13.8 g, 63.9 mmol) in industrial methylated spirit (330 mL) at 40° C. was added iron powder (20 g) (portionwise to avoid clumping) followed by concentrated aqueous hydrochloric acid (5 mL). The dark brown mixture was stirred vigorously at reflux for 2 hours and then cooled and filtered through Celite® (which was washed with 1 L of industrial methylated spirit). The solvent was then removed in vacuo and the residue taken up in ethyl acetate (200 mL) and washed with a saturated aqueous solution of sodium bicarbonate (200 mL), dried over magnesium sulfate and solvent removed in vacuo to give 5-bromo-2-methylpyridin-3-amine as an orange solid (10.7 g, 90%). 1HNMR (400 MHz, CDCl3, δ): 7.91 (s, 1H), 7.00 (s, 1H), 3.75 (br. s., 2H), 2.25 (s, 3H).
Quantity
13.8 g
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
330 mL
Type
solvent
Reaction Step One
Name
Quantity
20 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

5-bromo-2-methyl-3-nitropyridine (1.808 g, 8.33 mmol) was suspended in glacial acetic acid (16 ml) and water (4 ml) and iron powder (1.411 g, 25.3 mmol) was added in portions over 5 minutes. The reaction was stirred under nitrogen at room temperature for 70 minutes, using a water bath to cool the reaction flask. Then, the reaction was diluted with EtOAc (20 ml) and the suspension was poured into 5 N NaOH (50 ml). The emulsion was filtered through a pad of Celite® (diatomaceous earth), which was washed with water and EtOAc. Layers separated, and the aqueous phase was extracted with EtOAc (2×50 ml). The organic extracts and phases were combined, dried over sodium sulfate, filtered, concentrated, and dried under high vacuum to afford 5-bromo-2-methylpyridin-3-amine.
Quantity
1.808 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.411 g
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 5-Bromo-2-methylpyridin-3-amine a useful starting material for synthesizing new compounds?

A1: 5-Bromo-2-methylpyridin-3-amine is a valuable starting material due to its reactivity in the Suzuki cross-coupling reaction. [] This reaction allows for the efficient attachment of various arylboronic acids to the pyridine ring, creating a wide range of structurally diverse derivatives. [] This versatility makes it possible to explore the structure-activity relationship (SAR) of these derivatives and identify promising candidates for further biological evaluation.

Q2: What biological activities have been observed in the novel pyridine derivatives synthesized from 5-Bromo-2-methylpyridin-3-amine?

A2: The research highlights promising anti-thrombolytic and biofilm inhibition properties in some of the synthesized pyridine derivatives. [] Specifically, compound 4b demonstrated significant anti-thrombolytic activity, showing the highest percentage of clot lysis in human blood. [] Furthermore, compound 4f exhibited potent biofilm inhibition against Escherichia coli. [] These findings suggest the potential of these derivatives as lead compounds for developing new therapeutic agents.

Q3: How were computational chemistry methods employed in this research?

A3: Density functional theory (DFT) calculations, using the B3LYP/6-31G(d,p) basis set in the Gaussian 09 software, were crucial for understanding the electronic properties and reactivity of the synthesized compounds. [] Analysis of frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole moments provided insights into potential reaction pathways and identified potential candidates as chiral dopants for liquid crystals. [] These computational studies complement the experimental findings and contribute to a comprehensive understanding of these novel pyridine derivatives.

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